Product packaging for 4'-Chloro-3-iodobenzophenone(Cat. No.:CAS No. 99847-41-3)

4'-Chloro-3-iodobenzophenone

Cat. No.: B1613226
CAS No.: 99847-41-3
M. Wt: 342.56 g/mol
InChI Key: QTQRRDGLXXELQP-UHFFFAOYSA-N
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Description

Product Overview 4'-Chloro-3-iodobenzophenone ( 99847-41-3) is an organic compound with the molecular formula C 13 H 8 ClIO and a molecular weight of 342.56 . This benzophenone derivative is characterized by a ketone group linked to both a 4-chlorophenyl and a 3-iodophenyl ring, making it a valuable building block in synthetic chemistry . The compound's structure, featuring distinct halogen substituents at the 4' and 3 positions, allows for selective further functionalization, which is crucial for constructing more complex molecules . Research Applications This compound serves primarily as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The presence of iodine makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for creating carbon-carbon bonds in drug discovery and material science . The chlorine substituent offers an additional site for nucleophilic substitution, enhancing its utility for designing and synthesizing novel compounds. Researchers can use this compound to develop potential pharmacologically active molecules or specialized materials . Physical and Chemical Properties Available data indicates a density of approximately 1.699 g/cm³ and a predicted boiling point of 414.7°C at 760 mmHg . The compound has a flash point of 204.6°C, which is important for safe handling and storage . Handling and Safety As with all chemicals of this nature, proper safety precautions should be taken. Consult the product's Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and first-aid measures. Note This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClIO B1613226 4'-Chloro-3-iodobenzophenone CAS No. 99847-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRRDGLXXELQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641503
Record name (4-Chlorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99847-41-3
Record name (4-Chlorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Pathways and Mechanistic Insights of 4 Chloro 3 Iodobenzophenone and Its Derivatives

Photochemical Reactivity and Excited State Dynamics of Halogenated Benzophenones

Halogenated benzophenones, including 4'-Chloro-3-iodobenzophenone, are a class of compounds known for their rich photochemical behavior. Their reactivity is rooted in the electronic structure of the benzophenone (B1666685) chromophore, which is significantly influenced by halogen substitution. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), this short-lived singlet state rapidly converts to a more stable and longer-lived triplet state (T₁). bgsu.eduacs.org This triplet state, which possesses a biradical character, is the primary photoactive species responsible for the subsequent chemical reactions. bgsu.eduacs.org The photochemistry of benzophenone has been extensively studied, and it is understood that the triplet state is responsible for its chemical reactivity. bgsu.edu

Photoinitiation Mechanisms in Photopolymerization Systems

Benzophenone and its derivatives, such as 4-chlorobenzophenone (B192759), are classic Type II photoinitiators, which are widely used to initiate radical polymerization upon UV irradiation. nih.govsinocurechem.compolymerinnovationblog.com Unlike Type I photoinitiators that undergo direct homolytic cleavage to form radicals, Type II initiators require the presence of a co-initiator or synergist, which acts as a hydrogen donor. nih.govresearchgate.net

The photoinitiation mechanism proceeds through a series of steps:

Photoexcitation: The benzophenone molecule (BP) absorbs a UV photon and is promoted to its excited triplet state (³BP*).

Exciplex Formation: The excited triplet-state benzophenone interacts with a hydrogen donor (R-H), commonly a tertiary amine or an alcohol, to form an excited-state complex known as an exciplex. nih.gov

Electron and Proton Transfer: Within the exciplex, a rapid electron transfer occurs from the hydrogen donor to the excited benzophenone, followed by a slower proton transfer. nih.gov

Radical Generation: This process results in the formation of two radicals: a benzophenone ketyl radical (BP-H•) and a radical derived from the co-initiator (R•). nih.govmedicaljournals.se

The radical generated from the co-initiator (R•), for instance, an amino-alkyl radical, is typically highly reactive and serves as the primary species for initiating the polymerization of monomers like acrylates. nih.gov The halogen substituents on the benzophenone ring can influence the efficiency of intersystem crossing and the energy of the triplet state, thereby modulating its photoinitiating capability.

Table 1: Key Steps in Type II Photoinitiation by Halogenated Benzophenones
StepProcessDescriptionKey Species
1AbsorptionThe benzophenone derivative absorbs UV light, transitioning to an excited singlet state (¹BP).¹BP
2Intersystem Crossing (ISC)The excited singlet state rapidly converts to a more stable excited triplet state (³BP).³BP
3Hydrogen AbstractionThe ³BP* abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine, R₃N).³BP*, R₃N
4Radical FormationA ketyl radical and an amine-derived alkyl radical are formed, the latter of which initiates polymerization.Ketyl Radical, Alkyl Radical

Hydrogen Atom Transfer (HAT) and Halogen Atom Transfer (XAT) Processes

Hydrogen Atom Transfer (HAT) is the cornerstone of the photochemical reactivity of benzophenones. torvergata.itrsc.org The photoexcited triplet state of benzophenone is a potent hydrogen abstractor, capable of cleaving C-H bonds in suitable donor molecules. rsc.org This fundamental process enables the generation of carbon-centered radicals, which can be harnessed for various synthetic transformations. mdpi.com

In recent years, the HAT capability of benzophenone has been merged with Halogen Atom Transfer (XAT) to create powerful dual catalytic systems. torvergata.itacs.org XAT is a process where a radical abstracts a halogen atom from a molecule, and it is a key method for generating radicals from alkyl halides. nih.govnih.gov In a merged benzophenone HAT/XAT system, the reaction is initiated by the photoexcited benzophenone abstracting a hydrogen atom from a hydrogen donor, such as a silane (B1218182) (e.g., (TMS)₃SiH). torvergata.it This HAT event generates a silyl (B83357) radical, which is a highly effective halogen atom abstractor. The silyl radical can then engage in an XAT process with an alkyl halide (R-X), homolytically cleaving the C-X bond to generate the desired alkyl radical (R•) and a silyl halide. torvergata.itacs.org This strategy allows for the generation of carbon-centered radicals from alkyl halides under mild, photocatalytic conditions.

Radical Generation and Reactivity in Photochemical Systems

The photochemical reactions of halogenated benzophenones lead to the generation of several key radical intermediates. In photopolymerization systems, two primary radicals are formed: the benzophenone ketyl radical and the co-initiator radical. nih.govmedicaljournals.se While the ketyl radical is relatively stable, the radical derived from the co-initiator is highly reactive and is responsible for attacking monomer double bonds to start the polymer chain growth. nih.gov

In the context of merged HAT/XAT systems, the photochemistry of benzophenone facilitates the generation of different types of radicals. The initial HAT process creates a ketyl radical and a radical from the H-atom donor (e.g., a silyl radical). The subsequent XAT step, mediated by the silyl radical, generates the target carbon-centered radical from a halogenated precursor. torvergata.itacs.org This carbon radical is the key intermediate that can then participate in various bond-forming reactions, such as cross-electrophile coupling. torvergata.itacs.org The reactivity of these photochemically generated radicals provides a powerful tool for C-C bond formation and other complex molecular constructions.

Table 2: Radicals Generated in Photochemical Systems Involving Benzophenones
Generation ProcessRadical SpeciesTypical Role/Reactivity
Hydrogen Abstraction (Type II Photoinitiation)Benzophenone Ketyl RadicalRelatively stable; can undergo dimerization or other termination reactions. bgsu.edumedicaljournals.se
Hydrogen Abstraction (Type II Photoinitiation)Co-initiator Radical (e.g., Amino-alkyl)Highly reactive; initiates polymerization by adding to monomers. nih.gov
HAT from SilaneSilyl RadicalActs as a halogen atom abstractor in subsequent XAT steps. torvergata.it
XAT from Alkyl HalideAlkyl RadicalKey synthetic intermediate for cross-coupling and functionalization reactions. torvergata.itacs.org

Thermal and Catalytic Reaction Profiles of Halogenated Benzophenones

Beyond their photochemical applications, halogenated benzophenones like this compound are valuable substrates in thermal and catalyst-mediated reactions, particularly in the realm of cross-coupling chemistry. The presence of two different halogen atoms at distinct positions on the aromatic rings provides opportunities for selective functionalization.

Cross-Coupling Reactivity and Selectivity

This compound is an ideal substrate for selective cross-coupling reactions, which are fundamental tools for constructing C-C and C-heteroatom bonds. scispace.com The selectivity of these reactions is governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. escholarship.org The reactivity of halogens in this step follows the general trend: I > Br > Cl >> F. scispace.com

Consequently, the C-I bond in this compound is significantly more reactive than the C-Cl bond. This reactivity difference allows for highly selective functionalization at the 3-position of the benzoyl group while leaving the 4'-chloro substituent intact. This chemoselectivity enables the synthesis of monosubstituted derivatives in high yield, which can then be subjected to a second, more forcing cross-coupling reaction at the chloro-substituted position if desired. This stepwise functionalization is a powerful strategy in organic synthesis. scispace.comescholarship.org Various palladium-catalyzed reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings, can be employed for this purpose. nih.govnih.gov While this intrinsic reactivity is well-established, it is noteworthy that in some dihalogenated systems, catalyst control (e.g., choice of ligand or catalyst speciation) can be used to alter or even reverse the expected site-selectivity. nih.govnih.gov

Table 3: Predicted Selectivity in Cross-Coupling of this compound
Coupling ReactionCoupling PartnerCatalyst System (Typical)Predicted Reaction SiteProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, BaseC-I bond3-Aryl-4'-chlorobenzophenone
StilleR-Sn(Bu)₃Pd(PPh₃)₄C-I bond3-Alkyl/Aryl/Vinyl-4'-chlorobenzophenone
KumadaR-MgBrPd or Ni-based catalystC-I bond3-Alkyl/Aryl-4'-chlorobenzophenone
HeckAlkenePd(OAc)₂, Ligand, BaseC-I bond3-Alkenyl-4'-chlorobenzophenone
SonogashiraAlkynePdCl₂(PPh₃)₂, CuI, BaseC-I bond3-Alkynyl-4'-chlorobenzophenone

Cycloaddition and Rearrangement Reactions

The benzophenone framework can participate in several characteristic reactions, although some of the most well-known examples are photochemical in nature.

Cycloaddition Reactions: The most prominent cycloaddition involving the benzophenone carbonyl group is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an excited-state carbonyl and a ground-state alkene to form an oxetane (B1205548) ring. nih.gov This reaction is initiated by UV light and proceeds via the triplet excited state of the benzophenone. While this is a photochemical process, it represents the primary cycloaddition pathway for this class of compounds.

Rearrangement Reactions: The benzophenone structure is a precursor to substrates that undergo classic molecular rearrangements under thermal or catalytic conditions. These reactions typically involve transformation of the carbonyl group or adjacent functionalities.

Pinacol (B44631) Rearrangement: The photoreduction of benzophenone yields benzopinacol (B1666686), a 1,2-diol. rsc.org Under acidic conditions, benzopinacol undergoes a pinacol rearrangement, a dehydration reaction involving a 1,2-aryl shift, to form benzopinacolone. rsc.orgnptel.ac.in This is a classic acid-catalyzed thermal rearrangement.

Beckmann Rearrangement: Benzophenone can be converted to benzophenone oxime. In the presence of an acid catalyst (e.g., PCl₅, H₂SO₄), the oxime undergoes a Beckmann rearrangement to yield N-phenylbenzamide (benzanilide). careerendeavour.com This reaction involves the migration of the group anti to the oxime's hydroxyl group.

Benzilic Acid Rearrangement: While benzophenone itself does not undergo this reaction, the related 1,2-diketone, benzil, rearranges in the presence of a strong base to form the salt of benzilic acid (an α-hydroxy carboxylic acid). nptel.ac.inwiley-vch.de This highlights a characteristic rearrangement of the α-dicarbonyl scaffold related to benzophenone.

Kinetic and Mechanistic Investigations of Reaction Pathways of this compound and its Derivatives

The study of reaction kinetics and mechanisms provides fundamental insights into the transformation of chemical compounds. For this compound and its derivatives, understanding these aspects is crucial for optimizing synthetic routes and predicting reactivity. While specific kinetic and mechanistic data for this compound is not extensively available in publicly accessible literature, general principles of related reactions involving substituted benzophenones offer valuable insights.

The reactivity of this compound is primarily governed by the electronic and steric effects of its substituent groups: the chloro and iodo groups, and the benzoyl moiety. These substituents influence the electron density distribution within the aromatic rings and the accessibility of reactive sites, thereby affecting the rates and pathways of its reactions.

One of the primary pathways for the synthesis of this compound and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. The mechanism typically proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The presence of halogen substituents on the benzoyl chloride, such as in 3-iodobenzoyl chloride, and on the aromatic substrate, such as chlorobenzene (B131634), influences the reaction rate and the regioselectivity of the acylation. Halogens are deactivating groups, meaning they reduce the rate of electrophilic aromatic substitution compared to unsubstituted benzene. However, they are ortho-, para-directing. In the case of the Friedel-Crafts benzoylation of chlorobenzene, the major product is the para-substituted isomer, with smaller amounts of the ortho and meta isomers being formed. rsc.org

Computational studies using Density Functional Theory (DFT) have become a powerful tool for predicting the reactivity of molecules, including substituted benzophenones. researchgate.netscialert.netijacskros.com These studies can calculate global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity, which provide a theoretical framework for understanding reaction mechanisms, particularly in terms of electron transfer processes. ijacskros.com For instance, DFT calculations can establish relationships between the reduction potentials of various benzophenones and their LUMO (Lowest Unoccupied Molecular Orbital) energies, offering predictions of their reactivity in redox reactions. researchgate.net

The photochemical reactions of benzophenones are another area of significant mechanistic interest. Upon absorption of UV light, benzophenone and its derivatives can be excited to a singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. This triplet state is a potent hydrogen abstractor and can participate in various photochemical reactions. The nature and position of substituents on the benzophenone rings can influence the efficiency of intersystem crossing and the reactivity of the resulting triplet state.

While specific kinetic data tables for this compound are not readily found in the surveyed literature, the following table provides a conceptual framework for the types of kinetic parameters that would be determined in a study of its formation via Friedel-Crafts acylation.

Table 1: Hypothetical Kinetic Data for the Friedel-Crafts Acylation of Chlorobenzene with 3-Iodobenzoyl Chloride

ParameterValueConditions
Rate Constant (k)Value not availableTemperature, Solvent, Catalyst
Activation Energy (Ea)Value not availableTemperature Range
Pre-exponential Factor (A)Value not available-
Reaction OrderAssumed second-order-
Note: This table is illustrative and does not contain experimental data.

Further experimental and computational research is necessary to fully elucidate the specific kinetic and mechanistic details of the reaction pathways of this compound. Such studies would involve systematic variation of reaction conditions, detailed product analysis, and the application of modern computational chemistry methods to model reaction intermediates and transition states.

Advanced Spectroscopic and Structural Elucidation of Halogenated Benzophenones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4'-Chloro-3-iodobenzophenone, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the 4-chlorophenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene ring. The three protons on the 3-iodophenyl ring would exhibit a more complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) due to their unique chemical environments and coupling interactions. The precise chemical shifts would be influenced by the electron-withdrawing effects of the chlorine, iodine, and carbonyl groups.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon would be the most downfield shifted signal, typically appearing around 195 ppm. The carbons directly bonded to the halogen atoms (C-Cl and C-I) would show characteristic shifts, and the remaining aromatic carbons would provide a unique fingerprint for the substitution pattern.

A detailed analysis of coupling constants (J-values) in the ¹H NMR spectrum and correlation spectra (like COSY and HSQC) would allow for the unambiguous assignment of each proton and carbon in the molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1650-1670 cm⁻¹. Other key absorptions would include C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), C-H stretching (above 3000 cm⁻¹), and C-H bending vibrations. The C-Cl and C-I stretching vibrations would be observed at lower frequencies, typically in the fingerprint region below 1100 cm⁻¹ and below 600 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound would be expected to show characteristic absorption bands related to π→π* and n→π* electronic transitions. The benzophenone (B1666685) chromophore typically exhibits a strong π→π* transition at lower wavelengths (around 250-260 nm) and a weaker, longer-wavelength n→π* transition. The presence of halogen substituents would likely cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzophenone.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₈ClIO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and the monoisotopic nature of iodine (¹²⁷I), the molecular ion region would display a characteristic isotopic pattern, confirming the presence of one chlorine atom.

The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to the formation of characteristic benzoyl-type cations, such as [C₆H₄ClCO]⁺ and [C₆H₄ICO]⁺, and their subsequent fragmentation products.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the dihedral angle between the two aromatic rings. Furthermore, it would reveal intermolecular interactions, such as halogen bonding (involving chlorine or iodine) and π-π stacking, which govern the crystal packing arrangement.

Computational and Theoretical Chemistry Studies of 4 Chloro 3 Iodobenzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are utilized to approximate the solutions to the Schrödinger equation, providing a balance between computational cost and accuracy for determining the electronic structure of molecules. For 4'-Chloro-3-iodobenzophenone, DFT calculations, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry to its lowest energy state.

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are illustrative values based on typical DFT results for similar compounds and would require specific calculations for precise determination.)

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-Cl Bond Length~1.74 Å
C-I Bond Length~2.10 Å
Phenyl Ring Dihedral Angle50-60°

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Energy Gaps)

A detailed analysis of the electronic structure provides deep insights into the chemical reactivity and photophysical properties of a molecule. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, potentially involving the iodinated phenyl ring, while the LUMO is likely centered on the electron-withdrawing benzoyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound (Note: These are representative values and would be determined through specific quantum chemical calculations.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Energy Gap (ΔE)4.5

Simulation of Spectroscopic Signatures and Photophysical Properties

Computational chemistry is a powerful tool for simulating and interpreting various spectroscopic data. By calculating the vibrational frequencies of this compound, a theoretical infrared (IR) spectrum can be generated. This simulated spectrum can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic carbonyl (C=O) stretch, and the vibrations associated with the C-Cl and C-I bonds.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis). These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π* transitions, which are characteristic of the benzophenone (B1666685) chromophore. The nature of the substituents and their positions on the phenyl rings will influence the energies of these transitions and, consequently, the appearance of the UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Note: These are example values; precise predictions require specific computational simulations.)

Spectroscopic TechniquePredicted Signature
Infrared (IR) SpectroscopyC=O stretch: ~1660 cm⁻¹
C-Cl stretch: ~700-800 cm⁻¹
C-I stretch: ~500-600 cm⁻¹
UV-Vis Spectroscopy (λmax)n→π* transition: ~340 nm
π→π* transition: ~260 nm

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can provide valuable predictions about the chemical reactivity of this compound. Molecular Electrostatic Potential (MEP) maps, for example, can visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it susceptible to electrophilic attack, while the carbonyl carbon would be a site of positive potential, prone to nucleophilic attack.

Furthermore, computational methods can be used to model reaction mechanisms and predict the feasibility of different reaction pathways. By calculating the energies of reactants, transition states, and products, activation energies can be determined, offering insights into the kinetics of potential reactions. For instance, the reactivity of the C-Cl and C-I bonds in nucleophilic aromatic substitution reactions could be computationally assessed to predict which halogen is more likely to be displaced under specific reaction conditions.

Research Applications and Functionalization of Halogenated Benzophenone Scaffolds

Development of Photoinitiators and Photoredox Catalysts for Advanced Materials

Benzophenones are a well-established class of photoinitiators, compounds that generate reactive species upon absorption of light, thereby initiating polymerization reactions to form advanced materials like coatings and inks. nih.govresearchgate.netconsensus.app The core mechanism involves the carbonyl group absorbing UV light, which promotes an electron from a non-bonding n-orbital to an anti-bonding π*-orbital. This results in the formation of an excited singlet state that rapidly undergoes intersystem crossing to a more stable triplet state, which exists as a biradical species. mdpi.com This triplet state is the primary reactive species in photopolymerization.

Halogenated benzophenones, such as 4'-Chloro-3-iodobenzophenone, are of particular interest due to the influence of halogen atoms on their photophysical properties. nih.gov The introduction of halogens can modulate the absorption spectrum and the efficiency of intersystem crossing. For instance, benzophenone (B1666685) derivatives with electron-withdrawing groups, like chlorine, and electron-donating groups can exhibit absorption wavelengths shifted to the longer, less damaging, visible light spectrum. tcichemicals.com This "push-pull" structure makes them suitable as photoredox catalysts that can operate under milder conditions than unsubstituted benzophenone. tcichemicals.com

As photoredox catalysts, these excited benzophenone derivatives can facilitate a variety of chemical transformations through processes like energy transfer, single electron transfer (SET), and hydrogen atom transfer (HAT). tcichemicals.com They have been used in conjunction with nickel catalysts to achieve C(sp²)-C(sp³) cross-coupling reactions under fluorescent light. tcichemicals.com The ability of the excited benzophenone to generate radicals from other molecules, such as silyl (B83357) radicals from tris(trimethylsilyl)silane (B43935) via HAT, further expands their synthetic utility. tcichemicals.com

PropertyDescriptionRelevance to this compound
Photoexcitation Absorption of UV or visible light promotes the carbonyl group to an excited triplet biradical state. mdpi.comThe core functionality enabling its use as a photoinitiator or photocatalyst.
Halogen Effect Chlorine and iodine atoms modify the electronic properties, potentially shifting absorption to longer wavelengths and enhancing catalytic activity. nih.govtcichemicals.comAllows for tuning of photophysical properties for specific applications, such as visible-light catalysis. researchgate.netsemanticscholar.org
Reactive Species Generation The excited triplet state can abstract hydrogen atoms or participate in electron transfer to initiate polymerization or other chemical reactions. tcichemicals.comnih.govServes as the initiator for creating polymers or as a catalyst for complex organic transformations.

Rational Design in Medicinal Chemistry Research

The benzophenone framework is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netrsc.org The diaryl ketone structure provides a robust, three-dimensional arrangement that can be readily functionalized to optimize interactions with biological targets.

Halogenated Benzophenones as Pharmacological Scaffolds and Lead Compounds

The introduction of halogen atoms, such as chlorine and iodine, is a common and powerful strategy in drug design. Halogens can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net The chlorine atom, in particular, is found in over 250 FDA-approved drugs and can profoundly impact a compound's efficacy. nih.gov

Halogenated benzophenone derivatives have shown potent biological activities. For example, certain derivatives have demonstrated significant anti-proliferative potential against pancreatic cancer cells (PANC-1). rsc.org The presence and position of halogen groups on the benzophenone scaffold are often critical for activity. Studies have shown that halogen groups at the para-position of the phenyl rings can lead to significant anti-inflammatory profiles. nih.gov The 4'-chloro and 3-iodo substitution pattern on this compound provides a unique combination of electronic and steric properties that can be exploited for targeted drug design against various diseases.

Reported Biological Activities of Halogenated Benzophenone Scaffolds

Biological Target/Activity Role of Halogenated Benzophenone Reference
Anticancer Derivatives show anti-proliferative effects against cancer cell lines. rsc.org
Anti-inflammatory para-Halogen substitution correlates with significant anti-inflammatory profiles. nih.gov
Antiviral (HIV) A benzophenone template was identified as a potent nonnucleoside reverse transcriptase inhibitor (NNRTI). acs.orgresearchgate.net

| Insecticidal | Derivatives with halogen atoms at the 4-positions showed good activity against chewing insect pests. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications affect a compound's biological activity. For halogenated benzophenones, SAR studies have been crucial in optimizing their therapeutic potential.

Key findings from SAR studies on related halogenated benzophenones include:

Position of Halogens: The location of the halogen substituent is critical. In studies of benzophenone hydrazone derivatives with insecticidal activity, potent compounds were obtained only when the aromatic rings were substituted at the 4-position with a halogen atom. nih.gov In the context of HIV nonnucleoside reverse transcriptase inhibitors (NNRTIs), replacing a p-chloro group with a trifluoromethyl group resulted in analogues that were less potent, highlighting the specific role of the chlorine atom. acs.org

Type of Halogen: The nature of the halogen atom (e.g., F, Cl, Br, I) influences activity through a combination of steric and electronic effects, including the potential for halogen bonding. researchgate.net The presence of a bromine atom in some scaffolds has been shown to enhance antibacterial effects. researchgate.net

These SAR principles guide the rational design of new derivatives of this compound, where the specific placement of the chloro and iodo groups can be systematically modified to probe and enhance interactions with a desired biological target.

Radiochemical Synthesis and Tracer Studies (e.g., with Iodine Isotopes)

Radiolabeled compounds are indispensable tools in pharmaceutical research, allowing for the visualization and quantification of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. moravek.comwuxiapptec.com The presence of an iodine atom in this compound makes it an ideal candidate for radiolabeling with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I).

The synthesis of radioiodinated compounds can be achieved through several established methods:

Electrophilic Iodination: This is a common method where a radioactive iodide anion (e.g., Na[¹²⁵I]) is oxidized to an electrophilic species (I⁺). nih.gov This reactive iodine species can then substitute a hydrogen atom on an activated aromatic ring. For a precursor molecule, this could be performed on the phenyl ring that does not yet contain iodine.

Halogen Exchange: A non-radioactive halogen (like bromine) or another leaving group (like a trialkylstannyl group) on a precursor molecule can be replaced with a radioactive iodine isotope. This method is often preferred for its high specificity and efficiency.

Use of Prosthetic Groups: An alternative, indirect labeling method involves first radioiodinating a small molecule (a prosthetic group), which is then attached to the target scaffold.

Once synthesized, radioiodinated this compound can be used as a tracer in preclinical studies. moravek.com These studies provide critical data on the compound's pharmacokinetic profile and can help identify target tissues and potential off-target accumulation, which is essential for drug development and regulatory approval. wuxiapptec.com The choice of iodine isotope depends on the application, with isotopes like ¹²⁴I being suitable for Positron Emission Tomography (PET) imaging. nih.gov

Precursors for the Synthesis of Complex Organic Molecules

The this compound molecule is not only functional in its own right but also serves as a versatile building block for the synthesis of more complex organic molecules. nih.gov The presence of three distinct reactive sites—the carbonyl group and the two different carbon-halogen bonds—allows for a wide range of selective chemical transformations.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This difference in reactivity allows for the selective functionalization of the 3-position on the iodo-substituted ring while leaving the 4'-chloro group intact for subsequent reactions. This stepwise functionalization is a powerful strategy for building molecular complexity.

Furthermore, the benzophenone core itself can be synthesized through robust methods like the Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with another aromatic ring. google.com Conversely, a halogenated benzophenone can act as the starting point for creating larger, more intricate structures. For instance, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone, a related halogenated benzophenone, is a key intermediate in a multi-step synthesis of a precursor for the antidiabetic drug Ertugliflozin. wychem.com Halogenated heterocyclic ketones, which share features with benzophenones, are also used as precursors for synthesizing complex heterocyclic chalcones. utm.my

This strategic utility makes this compound and similar scaffolds valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. nih.govacs.org

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 4'-Chloro-3-iodobenzophenone from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods, chosen based on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For halogenated benzophenones, reversed-phase HPLC is frequently employed. A C18 column is a common choice for the stationary phase, offering effective separation based on hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and water, often with a small percentage of an acid such as trifluoroacetic acid (TFA) to improve peak shape. Gradient elution, where the solvent composition is changed over the course of the analysis, allows for the efficient separation of compounds with a range of polarities. For instance, a method for a structurally similar compound, 4-chloro-3-fluoro-4'-iodobenzophenone, utilizes a C18 column with a gradient of acetonitrile and water containing 0.1% TFA.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. While specific methods for this compound are not extensively detailed in the literature, methods for analogous compounds like 4-chloro-3-iodobenzotrifluoride (B1581784) provide insight. nist.gov These analyses typically use a capillary column with a non-polar stationary phase, such as OV-1. nist.gov A temperature ramp is programmed where the column temperature is gradually increased to facilitate the separation of components based on their boiling points and interactions with the stationary phase. nist.gov

Table 1: Illustrative Chromatographic Conditions for Halogenated Aromatic Compounds
TechniqueStationary Phase (Column)Mobile Phase / Carrier GasTypical ConditionsAnalyte Example
HPLCC18 Reversed-PhaseAcetonitrile / Water (0.1% TFA)Gradient Elution4-Chloro-3-fluoro-4'-iodobenzophenone
GCCapillary, OV-1Helium or HydrogenTemperature Ramp (e.g., 35°C to 300°C at 8 K/min)4-Chloro-3-iodobenzotrifluoride nist.gov

Integration with Mass Spectrometric Detection

For unambiguous identification and enhanced sensitivity, chromatographic systems are often coupled with a mass spectrometer (MS). This hyphenated technique, such as GC-MS or LC-MS, provides mass information for the eluted compounds, allowing for structural elucidation and confirmation.

In GC-MS analysis, as the separated compounds exit the GC column, they are ionized, commonly through electron ionization (EI). The resulting fragments form a unique mass spectrum that serves as a molecular fingerprint. The NIST Chemistry WebBook contains mass spectral data for structurally related compounds like 4-chlorobenzophenone (B192759) and 4-chloro-3-nitrobenzophenone, which can be used as a reference for interpreting the mass spectrum of this compound. nih.govnist.gov

In LC-MS, electrospray ionization (ESI) is a common technique that allows for the analysis of less volatile or thermally unstable molecules. core.ac.uk The mass spectrometer can be operated in various modes, including full scan mode to obtain a full mass spectrum or selected ion monitoring (SIM) / multiple reaction monitoring (MRM) for highly sensitive and selective quantification of the target analyte. nih.gov

Spectroscopic Quantification Methods

Beyond chromatography, spectroscopic methods are employed for the quantification of pure compounds and for monitoring reactions.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward method for quantification. Benzophenone (B1666685) and its derivatives possess chromophores that absorb light in the UV region. The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax) and using the Beer-Lambert law to determine its concentration. For example, the related compound 4-chlorobenzophenone exhibits a maximum absorption at 260 nm in alcohol. nih.gov The specific λmax for this compound would be determined experimentally, but is expected to be in a similar region. The optical properties and solvatochromic behavior, which is the shift in λmax depending on the solvent polarity, can also be investigated. researchgate.net

Quantitative NMR (qNMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool not only for structural elucidation but also for quantification. Quantitative NMR (qNMR) is an absolute method that can determine the purity of a substance without the need for a standard of the same compound. nih.gov The concentration of an analyte is determined by comparing the integral of a specific resonance signal from the analyte with the integral of a known amount of an internal standard. nih.govsapub.org This technique is highly accurate, precise, and nondestructive. nih.gov

Table 2: Spectroscopic Data for Related Benzophenone Compounds
MethodParameterValueCompound Example
UV-Vis Spectroscopyλmax in Alcohol260 nm4-Chlorobenzophenone nih.gov
qNMRPrincipleComparison of signal integrals to an internal standardGeneral applicability nih.gov

Future Research Trajectories for 4 Chloro 3 Iodobenzophenone and Halogenated Benzophenones

Emerging Synthetic Paradigms for Regiospecific Halogenation

The precise installation of halogen atoms onto aromatic rings is critical for tuning the physicochemical properties of benzophenones. While classical electrophilic halogenation often suffers from a lack of regiocontrol, future research is pivoting towards more elegant and efficient strategies that promise atom-level precision.

A primary focus is the advancement of transition-metal-catalyzed C–H activation . This approach utilizes a directing group within the substrate to guide a metal catalyst to a specific C–H bond, enabling its cleavage and subsequent halogenation with high regioselectivity. rsc.orgrsc.org Research is moving beyond established palladium and rhodium catalysts to explore more earth-abundant metals like nickel and copper. rsc.org The development of new, removable, or "transient" directing groups is a key trajectory, simplifying synthetic routes by avoiding additional protection/deprotection steps. rsc.org For aromatic ketones, the carbonyl group itself or a transiently formed imine can direct halogenation to the ortho position. rsc.orgnih.govresearchgate.net

Another promising frontier is biocatalysis , employing halogenase enzymes. biorxiv.org These enzymes offer unparalleled regioselectivity and stereoselectivity under mild, environmentally benign conditions. biorxiv.org Future work will involve engineering these enzymes to accept non-natural substrates like benzophenone (B1666685) derivatives and to control halogenation at positions that are inaccessible through traditional synthetic chemistry. biorxiv.org

The table below summarizes and compares these emerging paradigms.

Synthetic ParadigmKey FeaturesPrimary Halogenating AgentsFuture Research Goals
C-H Activation/Functionalization High regioselectivity controlled by directing groups; use of transition metal catalysts (Pd, Ni, Rh). rsc.orgrsc.orgN-Halosuccinimides (NCS, NBS, NIS). rsc.orgnih.govDevelopment of earth-abundant catalysts; design of novel transient directing groups; expanding substrate scope.
Biocatalytic Halogenation Exceptional regioselectivity and stereoselectivity; environmentally mild reaction conditions. biorxiv.orgIn-situ generated hypohalous acids from halide salts.Enzyme engineering for non-natural substrates; expanding the toolkit of halogenases for diverse aromatic systems.
Boron-Mediated Halogenation Precise installation of halogens via halodeboronation of pre-installed boryl groups. rsc.orgCopper(II) halides, N-Halosuccinimides.One-pot borylation/halogenation sequences; improving functional group tolerance. rsc.org

Novel Mechanistic Discoveries in Photo- and Chemo-Reactivity

The benzophenone core is a classic photosensitizer, renowned for its efficient intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁). mdpi.comnih.gov The presence of a heavy iodine atom in 4'-Chloro-3-iodobenzophenone is expected to significantly enhance the rate of this ISC via the heavy-atom effect, leading to a near-unity quantum yield of triplet formation. Future research will employ ultrafast laser spectroscopy to directly measure these ISC rates, providing fundamental insights into spin-orbit coupling in complex, multi-halogenated systems. researchgate.net

Upon photoexcitation, the triplet-state benzophenone can abstract a hydrogen atom from a suitable donor, generating a ketyl radical. medicaljournals.se The influence of multiple halogen substituents on the reactivity and lifetime of this triplet state and the subsequent radical species is an area ripe for exploration. Computational modeling combined with experimental studies will be crucial to understand how the electron-withdrawing nature of the halogens affects the energy of the n→π* transition and the electrophilicity of the carbonyl oxygen in the excited state. nih.gov

Furthermore, the disparate reactivity of the C-I and C-Cl bonds opens avenues for selective chemo-reactivity. The C-I bond is significantly weaker and more susceptible to cleavage, making it a prime target for reactions such as:

Photochemical C-I bond homolysis to generate aryl radicals for subsequent reactions.

Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that selectively activate the C-I bond while leaving the C-Cl bond intact.

Future mechanistic studies will focus on quantifying the selectivity of these transformations and developing catalytic systems that can precisely discriminate between the two different carbon-halogen bonds on the same molecule.

ProcessDescriptionInfluence of HalogensFuture Mechanistic Focus
Intersystem Crossing (ISC) Transition from the photoexcited singlet state (S₁) to the triplet state (T₁). mdpi.comThe heavy iodine atom dramatically increases the ISC rate (heavy-atom effect).Ultrafast spectroscopic measurement of ISC rates; quantifying spin-orbit coupling.
Hydrogen Abstraction The triplet-state carbonyl abstracts a hydrogen atom from a donor molecule to form a ketyl radical. medicaljournals.seInductive effects of halogens may alter the electrophilicity and energy of the triplet state.Time-resolved studies on the kinetics of H-abstraction; effect of halogen position on radical stability.
Selective C-X Reactivity Preferential chemical transformation at the more reactive C-I bond over the stronger C-Cl bond.The C-I bond is weaker and more polarizable, enabling selective cleavage or metal insertion.Developing catalytic systems with high chemoselectivity; exploring light-induced C-I bond cleavage pathways.

Advanced Functional Material Design via Derivatization

The derivatization of halogenated benzophenones is a rapidly growing field, particularly for applications in organic electronics. preprints.org The benzophenone core, with its electron-withdrawing nature and high triplet energy, serves as an excellent acceptor unit in the design of materials for Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.govresearchgate.net

A major future trajectory is the design of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF) . researchgate.net TADF materials can harvest non-emissive triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC), enabling OLEDs to theoretically achieve 100% internal quantum efficiency. nih.gov The benzophenone moiety is a compelling building block for TADF emitters due to its intrinsic ability to facilitate spin-flipping processes. researchgate.netnih.gov By attaching various electron-donating groups to the 4'-chloro-3'-iodobenzophenone scaffold via cross-coupling reactions at the iodine position, researchers can create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecules with a small energy gap between their S₁ and T₁ states, a key requirement for efficient TADF. nih.govmdpi.com

Future research will focus on:

Synthesizing libraries of 4'-chloro-3'-iodobenzophenone derivatives with different donor moieties to tune emission colors from blue to red. nih.govmdpi.com

Investigating the impact of halogen positioning on the charge-transfer character of the excited state and the RISC rate.

Developing benzophenone-based host materials for phosphorescent and TADF OLEDs, leveraging their high triplet energy to prevent reverse energy transfer from the dopant. mdpi.com

Derivative TypeMolecular Design StrategyTarget ApplicationReported Performance Metric
D-A-D Blue Emitters Connecting bicarbazole (donor) units to a 4,4'-difluorobenzophenone (B49673) (acceptor) core. mdpi.comFluorescent OLEDsExternal Quantum Efficiency (EQE) up to 5.3%. mdpi.com
D-A Blue TADF Emitters Connecting mono-alkylated 3,3'-bicarbazoles (donor) to a 4-fluorobenzophenone (B154158) (acceptor) core. nih.govTADF OLEDsEQE up to 2.7% with a maximum brightness of 3581 cd/m². nih.gov
Benzophenone Hosts Incorporating the benzophenone unit into larger molecular structures designed as hosts for phosphorescent emitters. mdpi.comPhosphorescent OLEDs (PhOLEDs)Devices utilizing these hosts have achieved EQEs exceeding 10%. mdpi.com

Interdisciplinary Research in Chemical Biology and Material Science Applications

The unique combination of photoreactivity and chemically addressable handles in molecules like this compound makes them ideal tools for interdisciplinary research.

In Chemical Biology , benzophenone derivatives are widely used as photoaffinity labeling (PAL) probes and for photo-crosslinking. researchgate.netmdpi.com The benzophenone group remains inert until activated by UV light (typically around 350-360 nm), at which point it can form a covalent bond with adjacent molecules, particularly at C-H bonds. thermofisher.comtcichemicals.comthermofisher.com This allows researchers to "capture" and identify binding partners of a molecule of interest, such as mapping protein-protein interactions (PPIs) or identifying the cellular targets of a drug. mdpi.com Future directions include:

Developing "trifunctional" probes based on the this compound scaffold: one site for attaching a biomolecule of interest, the benzophenone core for photo-crosslinking, and the C-I or C-Cl bond as a handle for "click chemistry" to attach reporter tags (e.g., biotin (B1667282) or a fluorophore) for detection and isolation.

Incorporating these photo-reactive amino acids into proteins to map interactions within living cells with high spatial and temporal control. researchgate.net

In Material Science , the di-halogenated nature of this compound makes it a valuable building block for creating advanced polymers and supramolecular assemblies. The selective reactivity of the C-I bond allows for its use in step-growth polymerization or functionalization, while the C-Cl bond remains available for subsequent modification. Furthermore, the concept of halogen bonding —a non-covalent interaction where a halogen atom acts as an electrophilic center—is an emerging tool for crystal engineering and directing the self-assembly of materials. nih.gov The iodine and chlorine atoms on the benzophenone can act as halogen bond donors to direct the formation of highly ordered, crystalline materials with unique optical or electronic properties. nih.gov

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 4'-Chloro-3-iodobenzophenone, and how can conflicting spectral data be resolved?

Methodological Answer:

  • IR Spectroscopy : Identify the carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and C–I/C–Cl vibrations (500–800 cm⁻¹). Compare with reference data for benzophenone derivatives .
  • NMR Analysis : Use ¹H NMR to confirm aromatic proton environments (δ 7.0–8.5 ppm) and ¹³C NMR to assign carbonyl (δ ~195 ppm) and halogen-substituted carbons. DEPT experiments clarify carbon hybridization .
  • Resolution of Contradictions : Cross-validate experimental data with computational predictions (e.g., density-functional theory (DFT)-calculated chemical shifts) to resolve ambiguities .

Advanced: How can density-functional theory (DFT) predict electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation effects, as validated for halogenated aromatics .
  • Basis Sets : Apply polarized basis sets (e.g., 6-311G++(d,p)) for accurate electron density mapping.
  • Properties Calculated :
    • HOMO-LUMO gaps to assess reactivity.
    • Electrostatic potential maps to predict electrophilic/nucleophilic sites.
  • Validation : Compare computed IR/Raman spectra with experimental data to refine parameters .

Basic: What synthetic routes are documented for this compound?

Methodological Answer:

  • Step 1 : Start with 4-chlorobenzophenone.
  • Step 2 : Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) under electrophilic aromatic substitution conditions. Control regioselectivity via meta-directing groups (e.g., carbonyl) .
  • Step 3 : Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.

Advanced: How to optimize regioselective iodination at the 3-position in 4'-chlorobenzophenone derivatives?

Methodological Answer:

  • Directing Groups : Leverage the carbonyl group’s meta-directing effect.
  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity.
  • Kinetic Control : Monitor reaction time and temperature to avoid over-iodination .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of halogenated compound vapors.
  • Disposal : Follow hazardous waste protocols for halogenated aromatics (e.g., incineration with scrubbing) .

Advanced: How do chloro and iodo substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki Coupling : The iodo group undergoes faster oxidative addition with Pd catalysts compared to chloro. Prioritize C–I bonds for selective functionalization.
  • Ullmann Coupling : Use Cu catalysts for C–Cl activation in the presence of electron-withdrawing groups.
  • DFT Insights : Calculate bond dissociation energies (BDEs) to predict reactivity hierarchies .

Basic: What chromatographic methods effectively purify this compound?

Methodological Answer:

  • TLC : Use silica plates with UV visualization (Rf ~0.5 in hexane/EtOAc 4:1).
  • Column Chromatography : Optimize solvent gradients (e.g., hexane to 20% EtOAc) for high recovery.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) for purity >95% .

Advanced: What challenges arise in crystallizing this compound, and how are single-crystal X-ray parameters optimized?

Methodological Answer:

  • Crystallization Challenges : High molecular weight and halogen-halogen interactions may hinder lattice formation.
  • Solvent Selection : Slow evaporation from dichloromethane/hexane mixtures promotes ordered crystal growth.
  • X-Ray Refinement : Use SHELX software with anisotropic displacement parameters for heavy atoms (I, Cl). Validate with R-factors <0.05 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.